molecular formula C7H18N4O3 B14753332 Guanidine, 1,1-diisopropyl-, nitrate CAS No. 313-35-9

Guanidine, 1,1-diisopropyl-, nitrate

Cat. No.: B14753332
CAS No.: 313-35-9
M. Wt: 206.24 g/mol
InChI Key: BGMVMJIGMILKIR-UHFFFAOYSA-N
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Description

Guanidine, 1,1-diisopropyl-, nitrate is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, is a derivative of guanidine with two isopropyl groups attached to the nitrogen atoms, and it is combined with nitrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. For guanidine, 1,1-diisopropyl-, nitrate, one common method involves the reaction of diisopropylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine structure .

Industrial Production Methods

Industrial production of guanidines often employs large-scale reactions using readily available starting materials. For this compound, the process might involve the use of diisopropylamine and a guanidylating agent in a continuous flow reactor to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1,1-diisopropyl-, nitrate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized guanidine derivatives.

    Reduction: Reduction reactions can convert the guanidine to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace one of the isopropyl groups with another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroguanidine derivative, while reduction could produce a diisopropylamine .

Mechanism of Action

The mechanism of action of guanidine, 1,1-diisopropyl-, nitrate involves its strong basicity and ability to form hydrogen bonds. This allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in its medical applications . Additionally, it can disrupt bacterial cell membranes, making it useful as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, 1,1-diisopropyl-, nitrate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the nitrate group also adds to its versatility in various applications, particularly in industrial and research settings .

Properties

CAS No.

313-35-9

Molecular Formula

C7H18N4O3

Molecular Weight

206.24 g/mol

IUPAC Name

1,1-di(propan-2-yl)guanidine;nitric acid

InChI

InChI=1S/C7H17N3.HNO3/c1-5(2)10(6(3)4)7(8)9;2-1(3)4/h5-6H,1-4H3,(H3,8,9);(H,2,3,4)

InChI Key

BGMVMJIGMILKIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=N)N.[N+](=O)(O)[O-]

Origin of Product

United States

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